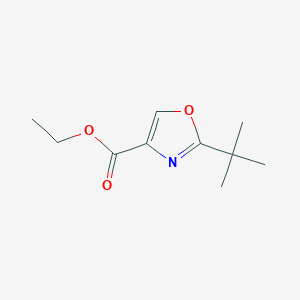

Ethyl 2-(tert-butyl)oxazole-4-carboxylate

Description

Significance of Oxazole (B20620) Heterocycles in Advanced Synthetic Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone scaffold in the field of synthetic and medicinal chemistry. asccindapur.comacs.org These aromatic compounds are not merely chemical curiosities but are integral components of numerous natural products, pharmaceuticals, and advanced materials. asccindapur.com The versatility of the oxazole moiety stems from its unique electronic properties and its ability to engage in various chemical transformations, making it a valuable building block for complex molecular architectures.

In medicinal chemistry, the oxazole nucleus is recognized as a "bioisostere," meaning it can substitute other chemical groups to enhance biological activity or modify physicochemical properties. asccindapur.com This has led to the incorporation of oxazole rings into a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. acs.orgpitt.edunih.gov Furthermore, oxazoles serve as versatile intermediates in organic synthesis. They can participate in cycloaddition reactions, such as the Diels-Alder reaction, and undergo various functionalizations, providing chemists with powerful tools for constructing elaborate molecules. nih.gov Their utility also extends to materials science, where oxazole-containing polymers exhibit desirable properties like high thermal stability and low dielectric constants.

Overview of Ethyl Oxazole-4-carboxylate Derivatives in Contemporary Research

Within the vast family of oxazole compounds, ethyl oxazole-4-carboxylate derivatives represent a particularly useful subclass for synthetic innovation. The parent compound, ethyl oxazole-4-carboxylate, is a versatile building block used in the synthesis of more complex substituted oxazoles. nih.govbeilstein-journals.org The ethyl ester functional group at the 4-position serves as a reactive handle, allowing for a variety of subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

Contemporary research has leveraged these derivatives in various catalytic processes. For instance, they are employed in palladium-catalyzed C-H bond functionalization and coupling reactions to introduce aryl or other substituent groups onto the oxazole ring, thereby creating libraries of novel compounds for screening and development. nih.gov The strategic placement of the carboxylate group can also influence the regioselectivity of these reactions, guiding the addition of new functional groups to specific positions on the heterocycle. This control is crucial for the targeted synthesis of molecules with precise structures required for pharmaceutical or material science applications.

Table 1: Physicochemical Properties of Ethyl 4-oxazolecarboxylate

| Property | Value |

| CAS Number | 23012-14-8 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| Form | Solid |

| Density | 1.177 g/mL at 25 °C |

| Refractive Index | n20/D 1.467 |

This data is for the parent compound without the 2-(tert-butyl) substituent. sigmaaldrich.com

Specific Research Focus on Ethyl 2-(tert-butyl)oxazole-4-carboxylate within Oxazole Chemistry

While extensive literature exists for the broader oxazole class, specific research focused solely on this compound is more specialized. Its chemical significance can be understood by examining its constituent parts: the ethyl oxazole-4-carboxylate core and the sterically demanding tert-butyl group at the 2-position. The compound is the ethyl ester of 2-(tert-butyl)oxazole-4-carboxylic acid, a known chemical building block. achemblock.com

The primary research interest in this molecule lies in its utility as a synthetic intermediate. The tert-butyl group is a large, bulky substituent that exerts significant steric influence. In synthesis, such groups can direct the outcome of chemical reactions by physically blocking certain approaches of reagents, a property known as steric hindrance. asccindapur.com This can be advantageous for achieving high regioselectivity in subsequent functionalization steps on the oxazole ring. Furthermore, the incorporation of tert-butyl groups can enhance the solubility of molecules in organic solvents and influence their solid-state packing, which is relevant in materials science and crystallography. acs.orgnih.gov

The ethyl carboxylate group, as previously mentioned, is a versatile functional handle. It allows this compound to be used as a precursor for a range of other derivatives. For example, hydrolysis of the ester would yield 2-(tert-butyl)oxazole-4-carboxylic acid, which can then be coupled with amines to form amides or used in other acid-specific reactions. achemblock.com Therefore, the research focus on this compound is centered on its role as a specialized building block that combines the synthetic flexibility of an ester with the steric control of a tert-butyl group to enable the construction of complex, multi-substituted oxazole-containing targets.

Table 2: Properties of the Related Compound 2-(tert-butyl)oxazole-4-carboxylic acid

| Property | Value |

| CAS Number | 1060816-08-1 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Purity | ≥95.00% |

This data is for the corresponding carboxylic acid of the title compound. achemblock.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-tert-butyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-13-8(12)7-6-14-9(11-7)10(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTVYCOSDITBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Oxazole Formation and Transformation

Detailed Reaction Pathway Elucidation for Key Synthetic Routes to Ethyl 2-(tert-butyl)oxazole-4-carboxylate

While a direct, detailed mechanistic study solely focused on "this compound" is not extensively documented in the provided search results, the synthesis of analogous 2,4-disubstituted and 2,5-disubstituted oxazole-4-carboxylates provides significant insight into the likely reaction pathways. A plausible synthetic route involves the reaction of N,1,1-tricarbonylated propargylamines with a base like butyllithium (B86547), leading to ring closure between the ethynyl (B1212043) and carbamoyl (B1232498) groups to form the oxazole (B20620) ring. nih.gov

Another relevant pathway is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govnumberanalytics.com This reaction proceeds through a [3+2] cycloaddition mechanism. The base deprotonates TosMIC, which then adds to the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the 5-substituted oxazole. nih.gov While this typically yields 5-substituted oxazoles, variations of this method can produce different substitution patterns.

Gold-catalyzed syntheses offer another important avenue. For instance, a modular synthesis of 2,4-disubstituted oxazoles can be achieved through a [3+2] annulation between a terminal alkyne and a carboxamide, facilitated by a gold catalyst. nih.govnih.gov The proposed mechanism involves the formation of a terminal α-oxo gold carbene intermediate. nih.gov

Palladium-catalyzed reactions also provide efficient routes to oxazoles. One such method involves the sequential C-N and C-O bond formations from simple amides and ketones, catalyzed by palladium acetate (B1210297). organic-chemistry.org The mechanism is thought to proceed through dehydration condensation, imine/enamine isomerization, and Pd-catalyzed C-H activation, followed by reductive elimination. organic-chemistry.org

Identification and Characterization of Reaction Intermediates (e.g., Azlactones, Enamides, α-Oxo Gold Carbenes, Ketenimines)

The formation of oxazoles often proceeds through various reactive intermediates, the identification and characterization of which are key to understanding the reaction mechanism.

Azlactones (Oxazol-5(4H)-ones): These are important intermediates in the Erlenmeyer synthesis of unsaturated azlactones, which can be further converted to other heterocyclic compounds. nih.gov They are formed through the cyclocondensation of N-acylamino acids with aldehydes. nih.gov

Enamides: Enamides are versatile intermediates that can be converted to oxazoles through intramolecular cyclization. researchgate.netcore.ac.uk This transformation can be mediated by various reagents, including phenyliodine diacetate (PIDA) and N-bromosuccinimide (NBS). researchgate.net

α-Oxo Gold Carbenes: These are highly electrophilic intermediates postulated in gold-catalyzed oxazole syntheses. nih.govnih.govacs.org They are typically generated from the gold-catalyzed oxidation of terminal alkynes. nih.govacs.org The reactivity of these carbenes can be tempered by using bidentate ligands, which allows for their smooth reaction with nucleophiles like carboxamides to form the oxazole ring. nih.govnih.govscilit.com

Ketenimines: While not explicitly detailed as intermediates for the target compound's synthesis in the provided results, ketenimines are known intermediates in certain heterocyclic syntheses and their potential involvement in related oxazole formations cannot be ruled out.

Catalytic Mechanisms in Metal-Mediated and Metal-Free Reactions (e.g., Palladium, Copper, Gold, Acid and Base Catalysis)

Both metal-mediated and metal-free catalytic systems are employed in oxazole synthesis, each with distinct mechanistic features.

Palladium Catalysis: Palladium catalysts are effective for the synthesis of oxazoles through C-H activation pathways. organic-chemistry.org For example, the reaction of amides and ketones catalyzed by palladium acetate involves sequential C-N and C-O bond formations. organic-chemistry.org Palladium is also used in coupling reactions to further functionalize the oxazole ring. nih.govresearchgate.net

Copper Catalysis: Copper catalysts, often used in conjunction with palladium, play a role in oxidative cyclization reactions. rsc.orgnih.gov For instance, a Pd-catalyzed/Cu-mediated synthesis of trisubstituted oxazoles involves the cascade formation of C-N and C-O bonds. rsc.org Copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, are known to activate alkynes towards nucleophilic attack. In oxazole synthesis, they facilitate the formation of α-oxo gold carbene intermediates from alkynes. nih.govnih.govacs.orgresearchgate.net The use of bidentate ligands can modulate the reactivity of these intermediates, leading to higher selectivity. nih.govscilit.com

Acid and Base Catalysis: Acid catalysis is observed in reactions such as the BF3-catalyzed reaction of diazo carbonyl compounds with nitriles. acs.org Base catalysis is fundamental to the van Leusen oxazole synthesis, where a base is required to deprotonate TosMIC and initiate the reaction cascade. nih.govnih.gov The choice of base can influence the reaction outcome, with stronger bases favoring the formation of oxazoles over oxazolines. nih.gov

Influence of Reaction Conditions (e.g., Solvent Effects, Base Selection, Temperature) on Mechanistic Pathways and Product Regioselectivity

Reaction conditions play a pivotal role in directing the outcome of oxazole syntheses, influencing both the mechanistic pathway and the regioselectivity of the final product.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. In palladium-catalyzed direct arylation of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents promote C-2 arylation. organic-chemistry.org In the van Leusen reaction, the use of ionic liquids as solvents has been shown to be effective and allows for catalyst recycling. nih.govmdpi.com Water has also been explored as a green solvent for this reaction in the presence of β-cyclodextrin. nih.govmdpi.com

Base Selection: The nature and amount of the base are critical, particularly in reactions like the van Leusen synthesis. Strong bases like potassium phosphate (B84403) (K3PO4) can promote the elimination reaction required to form the oxazole ring. nih.gov In contrast, milder organic bases may favor the formation of the oxazoline (B21484) intermediate. nih.gov

Temperature: Temperature can influence the reaction pathway and product distribution. In the microwave-assisted van Leusen reaction, heating is necessary to drive the elimination step and form the oxazole. nih.gov In other reactions, mild temperatures are often preferred to minimize side reactions.

Table 1: Effect of Reaction Conditions on Oxazole Synthesis

| Parameter | Influence | Example |

|---|---|---|

| Solvent | Can determine the regioselectivity of substitution. | Palladium-catalyzed arylation of oxazoles: polar solvents favor C-5, nonpolar solvents favor C-2 arylation. organic-chemistry.org |

| Base | Can control the formation of oxazole versus oxazoline. | Van Leusen reaction: Strong bases (e.g., K3PO4) favor oxazole formation. nih.gov |

| Temperature | Can influence reaction rate and product formation. | Microwave-assisted synthesis often requires elevated temperatures for elimination. nih.gov |

| Ligand | Can modulate the reactivity of metal catalysts. | Bidentate phosphine (B1218219) ligands temper the reactivity of α-oxo gold carbenes. nih.govnih.gov |

Photochemical Mechanistic Pathways in Oxazole Synthesis

Photochemistry offers alternative, often milder, routes to oxazole synthesis. One notable photochemical transformation is the conversion of isoxazoles to oxazoles. acs.org This photoisomerization reaction proceeds via a singlet carbene intermediate. researchgate.net Continuous flow technology has been successfully applied to this transformation, allowing for the synthesis of a variety of di- and trisubstituted oxazoles. acs.org Photoredox catalysis has also been employed for the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to produce substituted oxazoles. organic-chemistry.org

Stereochemical Control and Diastereoselectivity in Oxazole Ring Formation

While the oxazole ring itself is aromatic and planar, the stereochemistry of substituents introduced during its formation can be a critical aspect, particularly in the synthesis of complex natural products. In the biosynthesis of virginiamycin M1, the formation of the oxazole ring from a serine precursor is stereoselective. rsc.org Specifically, the 3-(pro-R) hydrogen of serine is retained, while the 3-(pro-S) hydrogen is lost during the cyclization process. rsc.org

In synthetic chemistry, diastereoselectivity can be achieved in the formation of oxazoline intermediates, which can then be converted to oxazoles. For example, in the [3+2] cycloaddition reaction of arylaldehydes with TosMIC, controlling the reaction conditions can lead to the diastereoselective formation of trans-4,5-disubstituted oxazolines. nih.gov

Chemical Transformations and Functionalization Strategies of Ethyl 2 Tert Butyl Oxazole 4 Carboxylate

Functional Group Interconversions at the C-4 Ethyl Ester Position

The ethyl ester group at the C-4 position is a key handle for introducing diverse functionalities. Common transformations include hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, and decarboxylation to yield the unsubstituted C-4 position.

The hydrolysis of the ethyl ester in ethyl 2-(tert-butyl)oxazole-4-carboxylate to its carboxylic acid derivative, 2-(tert-butyl)oxazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. A common method involves the use of a hydroxide base, such as lithium hydroxide, in a mixture of an organic solvent like tetrahydrofuran (THF) and water. chemicalbook.com The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt. Acidic workup then provides the final carboxylic acid.

Table 1: Reaction Conditions for Hydrolysis of a Similar Ethyl Thiazolecarboxylate

| Reagent | Solvent | Reaction Time | Product |

| Lithium hydroxide monohydrate | THF/water | 16 hours | 2-tert-Butyl-1,3-thiazole-4-carboxylic acid |

This data is for a similar thiazole compound and is illustrative of the likely conditions for the oxazole (B20620) analogue. chemicalbook.com

The resulting 2-(tert-butyl)oxazole-4-carboxylic acid is a valuable intermediate for further synthetic modifications, including the formation of amides and other carboxylic acid derivatives. achemblock.com

The conversion of the ethyl ester to a carboxamide can be achieved through several synthetic routes. One direct approach involves the reaction of the ester with an amine, often catalyzed by a Lewis acid or under high temperatures. However, a more common and efficient method involves a two-step process: initial hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. nih.govchemrxiv.org

Standard amide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can be employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. nih.gov This method is highly efficient and proceeds under mild conditions, making it suitable for a wide range of amines. nih.gov Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride, followed by reaction with an amine. organic-chemistry.org

Table 2: General Amide Coupling Procedure

| Starting Material | Coupling Reagent | Amine | Product |

| Carboxylic Acid | HBTU / Hünig's base | R-NH2 | Carboxamide |

| Carboxylic Acid | Thionyl Chloride, then Amine | R-NH2 | Carboxamide |

This table outlines general procedures adaptable for the synthesis of 2-(tert-butyl)oxazole-4-carboxamides.

This versatility allows for the synthesis of a diverse library of carboxamide derivatives, which are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules.

Decarboxylation, the removal of the carboxyl group, from the C-4 position can be a challenging transformation for aromatic and heteroaromatic carboxylic acids. This reaction typically requires harsh conditions, such as high temperatures, and can be influenced by the stability of the resulting carbanion or the presence of specific catalysts. nih.govrwth-aachen.de

For some heterocyclic carboxylic acids, decarboxylation can occur under acidic conditions, where the mechanism may involve protonation of the heterocyclic ring, followed by the loss of carbon dioxide. The stability of the resulting protonated heterocycle plays a crucial role in the reaction rate. semanticscholar.org In the case of certain substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, decarboxylation can proceed more readily, especially when the keto-enol tautomerism can facilitate the elimination of CO2. nih.gov While specific conditions for the decarboxylation of 2-(tert-butyl)oxazole-4-carboxylic acid are not extensively detailed, pathways involving thermal or metal-catalyzed processes are plausible routes.

Derivatization at the C-5 Position of the Oxazole Ring

The C-5 position of the oxazole ring is another key site for functionalization, allowing for the introduction of various substituents through reactions such as arylation, alkylation, and the addition of heteroatom-containing groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-5 functionalization of oxazoles. Direct C-H arylation of ethyl oxazole-4-carboxylate at the C-5 position has been achieved using aryl halides in the presence of a palladium catalyst. acs.orgnih.gov These reactions often employ a phosphine-free palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a base like potassium acetate (KOAc). The reaction proceeds via a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates the C-5 C-H bond.

Table 3: Conditions for Palladium-Catalyzed C-5 Arylation of Ethyl 1-methylpyrazole-4-carboxylate

| Catalyst | Base | Solvent | Temperature | Product |

| Pd(OAc)2 | KOAc | DMA | 150 °C | C-5 Arylated Pyrazole |

This data for a similar pyrazole compound illustrates a common catalytic system for C-5 arylation of azoles.

Similarly, C-5 alkylation can be accomplished using palladium catalysis with alkylboronic acids as the alkylating agents. mdpi.com These reactions often require an oxidant to regenerate the active palladium(II) catalyst. mdpi.com

The introduction of heteroatom-containing substituents, such as a pyrrolidinyl group, at the C-5 position can lead to compounds with interesting biological activities. While direct C-H amination at the C-5 position of this specific oxazole is not well-documented, synthetic routes to similar structures often involve the construction of the oxazole ring from precursors already bearing the desired substituent. For instance, 5-aminooxazole derivatives can be synthesized from α-amino acid derivatives.

Alternatively, the synthesis of related 5-(cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. This suggests that a strategy to introduce a pyrrolidinyl group at the C-5 position of an oxazole-4-carboxylate could involve a multi-step synthesis starting from a pyrrolidine-containing precursor.

Strategies for Specific C-5 Functionalization

The C-5 position of the oxazole ring in this compound is a primary site for electrophilic substitution and palladium-catalyzed direct arylation reactions. semanticscholar.orgacs.org The electron-donating nature of the oxygen atom in the ring activates the C-5 position towards electrophilic attack.

One of the most effective methods for C-5 functionalization is the palladium-catalyzed direct C-H arylation. This reaction allows for the direct coupling of the oxazole with a variety of aryl and heteroaryl halides. acs.orgnih.gov Key to achieving high regioselectivity for the C-5 position is the careful selection of reaction conditions, including the solvent, ligand, and base. For instance, palladium-catalyzed C-5 arylation is often favored in polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) in the presence of specific phosphine (B1218219) ligands and a carbonate base. acs.orgresearchgate.net The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, which is facilitated by the presence of pivalic acid as a co-catalyst. acs.org

Rhodium-catalyzed reactions also offer a pathway for C-5 functionalization, often proceeding through a different mechanistic route involving C-H activation. acs.orgrsc.org These methods can provide complementary reactivity and selectivity to palladium-catalyzed systems.

Below is a table summarizing typical conditions for the palladium-catalyzed C-5 arylation of oxazole derivatives:

| Catalyst | Ligand | Base | Solvent | Additive | Temperature (°C) |

| Pd(OAc)₂ | CataCXium® A | K₂CO₃ | DMA | PivOH | 110 |

| Pd(OAc)₂ | 3,4,5,6-tetramethyl-tert-butyl-XPhos | K₂CO₃ | DMA | PivOH | 110 |

Substitution and Cross-Coupling Reactions at the C-2 Position of the Oxazole Ring

The C-2 position of the oxazole ring is another key site for functionalization, offering opportunities for introducing a variety of substituents through different cross-coupling methodologies.

Direct C-H arylation at the C-2 position can be achieved under palladium catalysis by modifying the reaction conditions used for C-5 arylation. nih.govbeilstein-journals.org Generally, nonpolar solvents such as toluene (B28343), in combination with specific phosphine ligands like RuPhos, favor C-2 selectivity. beilstein-journals.org The proposed mechanism for C-2 arylation often involves the formation of a palladium-oxazole complex, where the C-2 proton is the most acidic and therefore more readily abstracted by a strong base. acs.orgmanchester.ac.uk

Copper-catalyzed direct arylation has also been reported for the C-2 position of oxazoles, providing an alternative to palladium-based systems. innovareacademics.in These reactions often utilize aryl iodides as the coupling partners in the presence of a suitable ligand and base. innovareacademics.in

The Sonogashira coupling reaction is a powerful tool for introducing alkynyl groups at the C-2 position of the oxazole ring. chemrxiv.org This palladium- and copper-cocatalyzed reaction typically involves the coupling of a C-2 halogenated oxazole derivative with a terminal alkyne. nih.gov The synthesis of the requisite 2-halo-oxazole precursor is a critical step for the success of this transformation.

The resulting 2-ethynyl oxazole derivatives are valuable intermediates that can undergo further transformations, such as click chemistry reactions, to generate more complex molecular architectures. chemrxiv.org The choice of protecting group on the acetylene, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), can influence the stability of the product and the ease of deprotection. chemrxiv.org

A general scheme for the Sonogashira coupling at the C-2 position is as follows:

Reaction Scheme for Sonogashira Coupling

| Oxazole Substrate | Alkyne | Catalyst System | Base | Solvent |

| 2-Bromooxazole derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF |

| 2-Iodooxazole derivative | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | DIPA | Toluene |

The Suzuki-Miyaura cross-coupling reaction is another widely used method for C-C bond formation at the C-2 position. This reaction involves the palladium-catalyzed coupling of a C-2 halogenated oxazole with an organoboron reagent, such as a boronic acid or ester. semanticscholar.orgrsc.org Similar to the Sonogashira coupling, this method requires the prior synthesis of a 2-halo-oxazole intermediate. The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally mild reaction conditions.

Regioselectivity Control in Multiple Functionalization Steps

Controlling the regioselectivity of functionalization is crucial when multiple reactive sites are present on the oxazole ring. For this compound, the C-2 and C-5 positions are the most reactive sites for direct C-H functionalization. The selectivity between these two positions can be effectively controlled by the choice of catalyst, ligand, solvent, and base. semanticscholar.orgnih.gov

As previously mentioned, polar solvents and specific phosphine ligands tend to favor C-5 arylation, while nonpolar solvents and other types of ligands promote C-2 arylation. acs.orgbeilstein-journals.org This divergent reactivity allows for the selective functionalization of either position, or even the sequential functionalization of both sites to create 2,5-disubstituted oxazoles. nih.gov For instance, a direct C-2 arylation can be followed by a C-5 functionalization under different reaction conditions. The presence of the ester group at the C-4 position can also influence the reactivity and regioselectivity of these transformations.

The following table summarizes the factors influencing regioselectivity in the direct arylation of oxazoles:

| Factor | Favors C-5 Arylation | Favors C-2 Arylation |

| Solvent | Polar (e.g., DMA, DMF) | Nonpolar (e.g., Toluene, Dioxane) |

| Ligand | CataCXium® A, XPhos derivatives | RuPhos, P(t-Bu)₃ |

| Mechanism | Concerted Metalation-Deprotonation (CMD) | Deprotonative Metalation |

Ring Modification and Rearrangement Reactions Involving the Oxazole Core

The oxazole ring itself can participate in various modification and rearrangement reactions, leading to the formation of different heterocyclic systems. While the oxazole core is aromatic and relatively stable, it can undergo transformations under specific conditions. wikipedia.org

One notable reaction is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C-5 substituent exchange positions. wikipedia.org Although this specific reaction applies to 4-acyloxazoles, it highlights the potential for skeletal rearrangements within the oxazole framework.

Oxazoles can also act as dienes in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.com These cycloaddition reactions can lead to the formation of pyridine (B92270) derivatives after subsequent transformations of the initial adduct. pharmaguideline.com

Furthermore, under certain oxidative or reductive conditions, the oxazole ring can be cleaved. pharmaguideline.com For example, oxidation with agents like ozone can lead to ring opening. pharmaguideline.com Additionally, thermal rearrangements of polymers containing oxazole units, such as polybenzoxazoles, can occur at high temperatures, leading to changes in the polymer structure and properties. acs.orgcsic.es More recent research has also demonstrated the skeletal rearrangement of oxazoles into azepines and pyrroles through dynamic 8π electrocyclizations. nih.gov

Advanced Synthetic Applications of this compound Derivatives

The robust nature and versatile substitution pattern of the oxazole ring in this compound make its derivatives valuable platforms for advanced synthetic applications. These applications extend beyond simple modifications, enabling the construction of complex molecular architectures and the transformation into entirely different heterocyclic frameworks. Key advanced applications include their use in click chemistry for bioconjugation and materials science, and their role as precursors for the synthesis of other important heterocycles like pyrazoles and azirines.

Utilization in Click Chemistry Reactions

The functionalization of oxazole derivatives to include moieties suitable for click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has opened new avenues for their use in medicinal chemistry, bioconjugation, and materials science. chemrxiv.orgorganic-chemistry.orgsigmaaldrich.com By introducing a terminal alkyne group onto the oxazole core, derivatives of this compound can be readily conjugated with a wide array of azide-containing molecules to form stable 1,2,3-triazole linkages. chemrxiv.org

Recent research has demonstrated efficient methods for synthesizing ethynyl-substituted oxazoles, which serve as key precursors for these click reactions. For instance, a 2-tert-butyl-5-ethynyloxazole derivative can be prepared and subsequently used in CuAAC reactions. chemrxiv.org These reactions are characterized by their high efficiency, mild conditions, and high yields, making them ideal for conjugating the oxazole scaffold to sensitive biomolecules or for building complex polymer structures. chemrxiv.org The reaction of various ethynyl (B1212043) oxazoles with different organic azides, catalyzed by copper(II) sulfate with a reducing agent, proceeds smoothly to afford the corresponding triazole products. chemrxiv.org

Detailed findings show that ethynyl oxazole derivatives, including those structurally related to this compound, react with azides like benzyl azide and adenosine azide. These reactions highlight the potential for creating novel oxazole-containing drugs and prodrugs with high selectivity for specific biological targets. chemrxiv.org

| Entry | Ethynyl Oxazole Derivative | Azide | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromo-2-(tert-butyl)-5-ethynyloxazole | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 1-Benzyl-4-(4-bromo-2-(tert-butyl)oxazol-5-yl)-1H-1,2,3-triazole | High |

| 2 | Ethyl 2-ethynyloxazole-4-carboxylate | 1-Azido-4-nitrobenzene | CuSO₄ / Sodium Ascorbate | Ethyl 2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)oxazole-4-carboxylate | High |

| 3 | 2-Ethynyl-5-phenyloxazole | Adenosine Azide | CuSO₄ / Sodium Ascorbate | 5-Phenyl-2-(1-(adenosyl)-1H-1,2,3-triazol-4-yl)oxazole | High |

Table 1: Examples of CuAAC Click Reactions with Ethynyl Oxazole Derivatives. Data compiled from analogous reactions described in the literature. chemrxiv.org

Conversion to Other Heterocyclic Systems (e.g., Pyrazoles, Azirines)

The oxazole ring, while generally stable, can be chemically transformed into other heterocyclic systems under specific conditions, providing pathways to diverse molecular scaffolds.

Conversion to Pyrazoles

The transformation of an oxazole-4-carboxylate into a pyrazole ring is a synthetically useful strategy that leverages the embedded 1,3-dicarbonyl-like functionality of the oxazole core. While direct ring conversion is not common, a plausible and widely practiced approach involves a ring-opening reaction followed by condensation with a hydrazine derivative. nih.govnih.gov This process is analogous to the classical Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine. rsc.orgnih.gov

In this proposed pathway, the this compound would first undergo hydrolysis to open the oxazole ring, yielding a β-ketoester intermediate. This intermediate can then be reacted with various substituted or unsubstituted hydrazines. The condensation reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to furnish the final pyrazole product. chim.itorganic-chemistry.org The substituents on the resulting pyrazole ring are determined by the structure of the oxazole precursor and the chosen hydrazine. For example, reaction with hydrazine hydrate would yield an N-unsubstituted pyrazole, while reaction with phenylhydrazine would lead to an N-phenylpyrazole. researchgate.net

| Entry | Hydrazine Derivative | Plausible Intermediate | Resulting Pyrazole Derivative |

| 1 | Hydrazine Hydrate (NH₂NH₂) | Ethyl 4,4-dimethyl-3-oxopentanoate | Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate |

| 2 | Phenylhydrazine (PhNHNH₂) | Ethyl 4,4-dimethyl-3-oxopentanoate | Ethyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate |

| 3 | Methylhydrazine (MeNHNH₂) | Ethyl 4,4-dimethyl-3-oxopentanoate | Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate |

Table 2: Plausible Conversion of this compound to Pyrazole Derivatives via a Ring-Opened Intermediate.

Conversion to Azirines

The conversion of a stable aromatic heterocycle like an oxazole into a highly strained 2H-azirine is a synthetically challenging transformation. The reverse reaction, the base-induced ring expansion of 2-acyl-2H-azirines to form oxazoles, is a well-documented and energetically favorable process. acs.orgresearchgate.netorganic-chemistry.org This thermodynamically driven conversion underscores the inherent stability of the oxazole ring compared to the azirine ring.

Direct conversion from an oxazole to an azirine is not a standard synthetic route. However, related isomerizations between five-membered heterocycles and azirines are known, most notably the photochemical or thermal isomerization of isoxazoles to azirines, which can sometimes proceed further to form oxazoles. nih.govaip.org This suggests that while a direct oxazole-to-azirine pathway is difficult, these heterocyclic systems are linked through high-energy intermediates. The synthesis of 2H-azirines is more commonly achieved through methods such as the Neber rearrangement of ketoxime tosylates or the thermolysis of vinyl azides. researchgate.netnih.gov

The relationship between these heterocycles is best illustrated by the conditions required for the azirine-to-oxazole transformation, which typically involves treatment with a base. acs.org

| Azirine Precursor | Base | Solvent | Product | Yield (%) |

| 2-Benzoyl-3-phenyl-2H-azirine | Potassium tert-butoxide | Toluene | 2,5-Diphenyloxazole | High |

| 2-Acetyl-3-methyl-2H-azirine | Sodium Hydride | THF | 2,5-Dimethyloxazole | Moderate |

| Ethyl 3-methyl-2H-azirine-2-carboxylate | DBU | Acetonitrile | Ethyl 5-methyloxazole-2-carboxylate | Moderate |

Table 3: Examples of Base-Induced Conversion of 2H-Azirines to Oxazoles, Illustrating the Thermodynamic Stability of the Oxazole Ring. acs.org

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Ethyl 2-(tert-butyl)oxazole-4-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, the following characteristic signals are expected:

A singlet in the downfield region corresponding to the lone proton on the oxazole (B20620) ring (H-5).

A quartet and a triplet in the upfield region, characteristic of the ethyl ester group (-OCH₂CH₃). The quartet arises from the methylene (B1212753) protons coupled to the adjacent methyl protons, and the triplet is from the methyl protons coupled to the methylene protons.

A sharp singlet in the upfield region, integrating to nine protons, which is indicative of the magnetically equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The expected signals for the compound include:

Resonances for the three distinct carbon atoms of the oxazole ring skeleton. beilstein-journals.org

A signal for the carbonyl carbon of the ester group, typically found in the highly deshielded region of the spectrum.

Signals corresponding to the methylene and methyl carbons of the ethyl group.

Two signals for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm these assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole C-H (H-5) | ~8.0-8.5 | ~135-145 |

| Ester -OCH₂CH₃ | ~4.2-4.4 (quartet) | ~60-62 |

| Ester -OCH₂CH₃ | ~1.3-1.4 (triplet) | ~14-15 |

| tert-butyl -C(CH₃)₃ | ~1.3-1.5 (singlet) | ~28-30 |

| tert-butyl -C(CH₃)₃ | - | ~32-34 |

| Oxazole C=O | - | ~160-165 |

| Oxazole C-2 (tert-butyl substituted) | - | ~165-175 |

| Oxazole C-4 (ester substituted) | - | ~125-135 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) are often used for this purpose. semanticscholar.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For t-Boc substituted compounds, common fragmentation pathways include the loss of a tert-butyl group or the entire t-Boc moiety. doaj.org For this compound, the expected fragmentation would likely involve:

Loss of a methyl group (CH₃•) from the tert-butyl group to form a stable tertiary carbocation.

Loss of the tert-butyl radical (•C(CH₃)₃) , a characteristic fragmentation for this group, leading to a significant fragment ion. doaj.org

Loss of an ethoxy group (•OCH₂CH₃) from the ester functionality.

Cleavage of the ester group with the loss of ethanol. researchgate.net

Decarbonylation (loss of CO) following the initial fragmentation of the ester. researchgate.net

Table 2: Predicted HRMS Data and Major Fragmentation Pathways

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Major Fragment Ions (m/z) | Corresponding Neutral Loss |

|---|---|---|---|

| C₁₀H₁₅NO₃ | 198.1125 | [M - 15]⁺ | •CH₃ |

| [M - 45]⁺ | •OCH₂CH₃ | ||

| [M - 57]⁺ | •C(CH₃)₃ | ||

| [M - 73]⁺ | •COOCH₂CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the tert-butyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band between 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) group in the ethyl ester. The exact position can be influenced by the electronic effects of the attached oxazole ring.

C=N and C=C Stretching: The oxazole ring contains C=N and C=C bonds, which are expected to show stretching vibrations in the 1500-1650 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are anticipated from the ester group, typically in the 1000-1300 cm⁻¹ range. spectroscopyonline.com One corresponds to the C(=O)-O bond and the other to the O-CH₂ bond.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (sp³) | tert-butyl, ethyl | 2850-3000 | Medium-Strong |

| C=O stretch | Ester | 1700-1750 | Strong |

| C=N / C=C stretch | Oxazole Ring | 1500-1650 | Medium |

| C-O stretch | Ester | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Property Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) correspond to the energy required to promote electrons from a ground state to an excited state.

For this compound, the oxazole ring is the primary chromophore. The conjugated π-system of the ring is expected to give rise to π→π* transitions. The presence of substituents like the ester and tert-butyl groups can modulate the energy of these transitions, causing shifts in the absorption maximum. Similar heterocyclic compounds, such as ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have been shown to exhibit absorption maxima in the UV region, for instance at 326 nm. semanticscholar.orgmdpi.com It is anticipated that this compound would also absorb in the UV range, indicative of its electronic structure.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

While specific crystallographic data for this compound is not available, analysis of related oxazole structures reveals key structural features that would be expected. iucr.orgiucr.org A crystallographic study would provide definitive confirmation of:

Connectivity: Unambiguously confirming the substitution pattern on the oxazole ring.

Bond Lengths and Angles: Providing precise measurements for all bonds and angles within the molecule, confirming hybridization and identifying any strain.

Conformation: Revealing the preferred orientation of the tert-butyl and ethyl carboxylate groups relative to the oxazole ring. For example, it would determine the dihedral angles between the plane of the oxazole ring and its substituents.

Planarity: Confirming the expected planarity of the five-membered oxazole ring.

Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice and identifying non-covalent interactions such as hydrogen bonds or π–π stacking that stabilize the solid-state structure. iucr.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure, Conformation, and Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

For ethyl 2-(tert-butyl)oxazole-4-carboxylate, these calculations would reveal the preferred orientation of the bulky tert-butyl group relative to the oxazole (B20620) ring and the conformational flexibility of the ethyl carboxylate substituent. The planarity of the oxazole ring is a key feature, and its interaction with the substituents would be a primary focus of such a study. The stability of different conformers, particularly arising from the rotation around the C-C single bonds of the ethyl and tert-butyl groups, can be quantified to identify the global minimum on the potential energy surface.

Table 1: Representative Theoretical Bond Parameters for an Oxazole Ring Core (Note: This table is illustrative, based on general data for oxazole derivatives, as specific computational data for this compound is not readily available.)

| Parameter | Typical Calculated Value |

| O1-C2 Bond Length | ~1.36 Å |

| C2-N3 Bond Length | ~1.30 Å |

| N3-C4 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.35 Å |

| C5-O1 Bond Length | ~1.37 Å |

| C2-N3-C4 Angle | ~109° |

| O1-C5-C4 Angle | ~107° |

Theoretical Prediction and Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the elucidation of reaction mechanisms at a molecular level.

In the context of this compound, theoretical studies could predict its reactivity in various transformations, such as electrophilic substitution on the oxazole ring or hydrolysis of the ester group. For instance, a computational analysis of the Diels-Alder reaction, a common transformation for oxazoles, would involve locating the transition state structure. The energy barrier (activation energy) calculated for this transition state would provide a quantitative measure of the reaction's feasibility.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

For this compound, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly valuable for assigning signals in experimental spectra. Similarly, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, corresponding to the stretching and bending of specific bonds. UV-Vis absorption spectra can also be simulated by calculating the electronic transition energies, providing insight into the molecule's chromophores.

Table 2: Illustrative Predicted Spectroscopic Data (Note: These values are hypothetical examples to illustrate the output of computational predictions for a molecule like this compound.)

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~160-165 ppm |

| ¹³C NMR Chemical Shift (Oxazole C2) | ~165-170 ppm |

| ¹H NMR Chemical Shift (tert-butyl) | ~1.3-1.5 ppm |

| Main UV-Vis Absorption (λmax) | ~220-250 nm |

Analysis of Electronic Structure, Aromaticity, and Reactivity Descriptors

The electronic structure of this compound dictates its fundamental chemical properties. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the sites most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability and reactivity.

The aromaticity of the oxazole ring can be quantified using computational descriptors such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the heterocyclic core. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, provide a quantitative framework for predicting the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations could be used to explore the conformational landscape of the flexible ethyl and tert-butyl side chains of this compound at finite temperatures. This would provide a more realistic picture of the molecule's structure and dynamics in solution, revealing the populations of different conformers and the energy barriers for their interconversion.

Applications in Materials Science and Advanced Chemical Synthesis

Development of Fluorescent Dyes and Luminophores based on Ethyl Oxazole-4-carboxylate Derivatives

The oxazole-4-carboxylate core is a promising platform for the design of novel fluorescent dyes and luminophores. Research into 2,5-disubstituted oxazole-4-carboxylates has demonstrated their capacity for high fluorescence quantum yields. uminho.pt These compounds exhibit photophysical properties that make them suitable candidates for use as fluorescent probes. uminho.pt

A study focused on an efficient synthetic route to fluorescent oxazole-4-carboxylate derivatives highlighted that these compounds fluoresce in the visible region, with some achieving quantum yields as high as 0.82. tandfonline.com The synthetic strategy allows for the introduction of various substituents at the 2 and 5 positions of the oxazole (B20620) ring, indicating that the fluorescent properties can be fine-tuned by modifying the chemical structure. tandfonline.com The 5-aryl-4-carboxyoxazole core, in particular, has been identified as a highly promising scaffold for creating new fluorescent dyes. tandfonline.comresearcher.life While research has often focused on aryl or other alkyl substituents, the principles underlying the fluorescence of the oxazole-4-carboxylate core are applicable to derivatives like ethyl 2-(tert-butyl)oxazole-4-carboxylate.

The photophysical properties of these derivatives, including their emission and absorption spectra, are influenced by the electronic nature of the substituents on the oxazole ring. The ester group at the 4-position and the substituent at the 2-position, such as the tert-butyl group, play a role in modulating these properties. The inherent fluorescence of this heterocyclic system makes it a valuable building block for developing new materials for applications in sensing, imaging, and optoelectronics.

| Oxazole Derivative Core | Reported Property | Potential Application |

| 2,5-disubstituted oxazole-4-carboxylates | High fluorescence quantum yields uminho.pt | Fluorescent probes uminho.pt |

| 5-aryl-4-carboxyoxazoles | Fluorescence in the visible region (quantum yields up to 0.82) tandfonline.com | Novel fluorescent dyes tandfonline.comresearcher.life |

Role as Key Intermediates in the Synthesis of Complex Organic Scaffolds and Natural Product Analogs

Ethyl oxazole-4-carboxylate derivatives serve as crucial intermediates in the synthesis of more complex molecules, including natural products and their analogs. nih.gov The oxazole moiety is a component of numerous biologically active natural products, making its synthesis and functionalization an important aspect of medicinal chemistry. nih.gov

For instance, ethyl-1,3-oxazole-4-carboxylate has been utilized as a starting material in the synthesis of marine natural products. The synthetic utility of this scaffold is further demonstrated by the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate. nih.gov Through regiocontrolled halogenation and palladium-catalyzed coupling reactions, a variety of substituted oxazoles can be prepared from this intermediate, showcasing the modularity of this chemical system. nih.gov

The synthesis of a 2-tert-butyl analogue has been documented in the context of creating functionalized ethynyl (B1212043) oxazoles, which are valuable in advanced synthetic applications like click chemistry. chemrxiv.org The presence of the ethyl carboxylate and the tert-butyl group on the oxazole ring provides distinct points for chemical modification, allowing for the construction of intricate molecular architectures. The stability of the oxazole ring under various reaction conditions, combined with its ability to be selectively functionalized, makes this compound a valuable building block in the synthesis of novel organic compounds. nih.gov

| Intermediate | Synthetic Application | Significance |

| Ethyl-1,3-oxazole-4-carboxylate | Starting material for marine natural products | Access to biologically active compounds |

| Ethyl 2-chlorooxazole-4-carboxylate | Synthesis of 2,4-, 2,5-, and 2,4,5-substituted oxazoles nih.gov | Versatile platform for diverse oxazole derivatives nih.gov |

| 2-tert-butyl oxazole analogue | Preparation of functionalized ethynyl oxazoles chemrxiv.org | Building block for click chemistry and complex scaffolds chemrxiv.org |

Integration into Functional Materials and Polymer Systems (e.g., Poly(2-oxazoline)s for diversified properties)

The integration of oxazole-based compounds into polymer systems offers a pathway to new functional materials with tailored properties. Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility, stability, and tunable properties, making them attractive for biomedical applications. mdpi.com The properties of POx can be readily modified by changing the substituent on the 2-position of the oxazoline (B21484) monomer. researchgate.net

While the direct polymerization of this compound into a POx system is not straightforward due to the oxazole ring structure, the compound can be envisioned as a precursor for a suitable monomer. The synthesis of 2-oxazoline monomers can be achieved from nitriles or carboxylic acids. researchgate.net Therefore, this compound could potentially be converted into a 2-oxazoline monomer bearing the tert-butyl and ethyl carboxylate functionalities through a series of chemical transformations.

The incorporation of such a functional monomer into a POx backbone via cationic ring-opening polymerization (CROP) would yield a polymer with pendant oxazole-4-carboxylate groups. mdpi.com These functional side chains could then be used for further modifications, such as grafting other molecules or cross-linking the polymer chains to form hydrogels. The tert-butyl group would impart specific steric and hydrophobic characteristics to the resulting polymer, influencing its solubility and self-assembly behavior. The versatility of POx chemistry allows for the creation of a wide range of polymer architectures, and the use of functional monomers derived from compounds like this compound could lead to the development of novel smart materials for various applications. researchgate.net

Utilization as Versatile Synthetic Reagents in Modular Chemical Approaches

This compound is a valuable reagent in modular chemical approaches due to the reactivity of its constituent parts. The oxazole ring can participate in various chemical transformations, and the ester functionality provides a handle for further derivatization. Oxazole-4-carboxylic acid ethyl ester is recognized as a versatile building block in organic synthesis, particularly for creating heterocyclic compounds relevant to medicinal chemistry. chemimpex.com

The utility of this scaffold is highlighted in the synthesis of ethynyl oxazoles, where a 2-tert-butyl analogue was synthesized as a precursor for reagents used in click chemistry. chemrxiv.orgchemrxiv.org This demonstrates the compound's role in constructing more complex, functionalized molecules in a modular fashion. Furthermore, ethyl oxazole-4-carboxylate has been employed in palladium-catalyzed direct arylation reactions, showcasing its utility in C-H bond functionalization to form new carbon-carbon bonds. researchgate.net

The combination of a stable heterocyclic core with reactive sites allows for its use as a scaffold to which different molecular fragments can be attached. This modularity is highly desirable in drug discovery and materials science for the rapid generation of libraries of compounds with diverse structures and properties. The tert-butyl group can provide steric hindrance that may influence the regioselectivity of reactions at other positions of the oxazole ring, adding another layer of control in synthetic design.

Application as Structural Scaffolds for New Chemical Probes and Tools in Research

The structural framework of this compound makes it an excellent scaffold for the development of new chemical probes and research tools. Its inherent fluorescence, as discussed in section 7.1, is a key feature for the design of fluorescent probes for biological imaging and sensing. uminho.pt The oxazole-4-carboxylate core can be functionalized to create probes that respond to specific analytes or environmental conditions. researchgate.net

The synthetic accessibility and the possibility of introducing a variety of substituents at different positions of the oxazole ring allow for the creation of a diverse range of molecular tools. nih.gov For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as biomolecules or targeting ligands. The 2-tert-butyl group provides a stable and sterically defined moiety that can influence the binding of the probe to its target.

Oxazole derivatives are considered privileged building blocks in the development of bioactive molecules, and this principle extends to their use in creating chemical probes. nih.govnih.gov By strategically modifying the this compound scaffold, researchers can develop tools to investigate biological processes, screen for new drug targets, and study the mechanisms of chemical reactions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-(tert-butyl)oxazole-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach is the condensation of substituted benzamide derivatives with ethyl bromopyruvate under reflux conditions. Key parameters include:

- Solvent system : Toluene/dioxane (1:1) or acetonitrile for optimal solubility .

- Catalysts : Sodium ethoxide or other bases to facilitate cyclization .

- Temperature and time : Reflux (~100–120°C) for 24–72 hours to ensure complete conversion .

- Purification : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 97:3 to 96:4) yields high-purity product (50–85% yields) .

Table 1 : Representative Synthesis Conditions

| Starting Material | Catalyst | Solvent | Temp/Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxy benzamide | None | Toluene/dioxane | 24 h reflux | 50% | |

| Tert-butyl carbamate derivatives | NaHCO₃ | THF | 65°C, 16 h | 53% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- FTIR : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and oxazole ring vibrations at ~1600–1650 cm⁻¹ .

- NMR :

- ¹H NMR : Identify ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and tert-butyl protons (δ 1.3–1.5 ppm, singlet) .

- ¹³C NMR : Ester carbonyl at ~165–170 ppm; oxazole carbons at ~140–160 ppm .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 225.25 g/mol for C₁₁H₁₅NO₃) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity compared to other substituents (e.g., nitro or amino groups)?

- Methodological Answer : The tert-butyl group introduces steric hindrance, reducing electrophilic substitution rates but enhancing stability against hydrolysis. Comparative studies show:

- Electronic Effects : Electron-donating tert-butyl groups increase electron density on the oxazole ring, favoring nucleophilic attacks at the 4-carboxylate position .

- Steric Effects : Bulkier substituents (e.g., tert-butyl vs. methyl) slow down reactions requiring planar transition states (e.g., Diels-Alder) .

- Biological Interactions : Tert-butyl enhances lipophilicity, improving membrane permeability in cell-based assays .

Table 2 : Substituent Impact on Reactivity

| Substituent | Reactivity (Electrophilic) | Hydrolysis Stability | Biological Binding |

|---|---|---|---|

| tert-butyl | Low (steric hindrance) | High | Moderate–High |

| Nitro | High (electron-withdrawing) | Low | Variable |

| Amino | Moderate (electron-donating) | Moderate | High |

Q. How should researchers address contradictions in reported biological activity data (e.g., anti-inflammatory vs. no observed activity)?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., indomethacin for anti-inflammatory assays) .

- Purity Verification : Confirm compound purity (>95%) via HPLC and mass spectrometry to rule out impurities as confounding factors .

- Orthogonal Assays : Use complementary methods (e.g., enzymatic COX-2 inhibition assays vs. cell-based TNF-α suppression) to cross-validate results .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance; report confidence intervals for IC₅₀ values .

Q. What mechanistic approaches can elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., COX-2) or receptors, focusing on the tert-butyl group’s hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal : Neutralize with mild acid (e.g., 1 M HCl) before disposal in designated chemical waste containers .

Data-Driven Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.